Compound Description: This compound serves as a versatile starting material for synthesizing various purine derivatives. It undergoes hydrolysis in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield 2-amino-9-benzyl-1,6-dihydro-6-oxo-9H-purine. Additionally, it reacts with hydroxide ions or alcohols and potassium carbonate in the presence of DABCO to produce 2-amino-9-benzyl-1,6-dihydro-6-oxo-9H-purine or 6-alkoxy-2-amino-9-benzyl-9H-purines, respectively [].
Relevance: This compound shares the core 6-chloro-9H-purine structure with 9-Boc-6-chloro-9H-purine. The key difference lies in the substituent at the 9-position, where 9-Boc-6-chloro-9H-purine has a tert-butyloxycarbonyl (Boc) protecting group, while this compound has a benzyl group. This difference in protecting groups can significantly influence the reactivity and potential applications of these compounds.
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate
Compound Description: This compound, a derivative of 6-chloropurine, is noteworthy for its distinct crystal structure. It exists as two molecules within the asymmetric unit, interconnected by a network of five hydrogen bonds [].
(E)-9-(But-2-en-1-yl)-6-chloro-9H-purine
Compound Description: The crystal structure of this compound reveals two independent molecules within its asymmetric unit [].
Relevance: Both (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine and 9-Boc-6-chloro-9H-purine are structurally similar, sharing a 6-chloro-9H-purine core. The distinction arises from the substituent at the 9-position. While 9-Boc-6-chloro-9H-purine has a Boc protecting group, this compound has a (E)-but-2-en-1-yl group. This difference in substituents influences their chemical properties.
6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine
Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit. Its molecular structure is characterized by intermolecular π–π stacking interactions, C—Cl⋯π interactions, and non-classical C—H⋯O and C—H⋯N hydrogen bonds [].
Relevance: Both this compound and 9-Boc-6-chloro-9H-purine share the 6-chloro-9H-purine core structure. The difference lies in the substituent at the 9-position. While 9-Boc-6-chloro-9H-purine has a Boc group, this compound has a 2-nitrophenylsulfonyl group. This difference significantly impacts their reactivity and potential applications.
6-Chloro-2,8-diiodo-9-THP-9H-purine
Compound Description: This novel purine derivative serves as a valuable building block for creating 2-alkynylated and 2,8-dialkynylated purines through regioselective cross-coupling reactions with alkynes [].
Relevance: This compound and 9-Boc-6-chloro-9H-purine belong to the same class of substituted purines. They share a common 6-chloro-9H-purine core but differ in their substituents at the 2-, 8-, and 9-positions. These structural variations highlight the diversity within this class of compounds and their potential for various chemical transformations.
Compound Description: The crystal structure of this compound reveals a distorted tetrahedral coordination around the phosphorus atom. This compound's molecules are linked by N—H⋯O hydrogen bonds, creating a three-dimensional network [].
Compound Description: This compound represents a significant advancement in purine-based antimetabolites, synthesized effectively in six steps with a 25% overall yield. Antimetabolites play a crucial role in cancer and viral disease treatment by acting as metabolic antagonists. This compound, classified as a purine antagonist, disrupts the production of purine bases, impacting nucleotide production and leading to the death of cancer cells [].
Relevance: This compound and 9-Boc-6-chloro-9H-purine share the core 9H-purine structure, signifying their close relationship in purine chemistry. They differ in their substituents, with 9-Boc-6-chloro-9H-purine having a chlorine atom at the 6-position and a Boc protecting group at the 9-position, while this compound has a more complex 6-(4-phenylpiperazine-1-yl) group and a ribosyl-phosphate group at the 9-position. These differences highlight the versatility of the purine scaffold for creating diverse compounds with potential therapeutic applications.
Compound Description: This compound serves as a crucial starting point for synthesizing diverse 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine analogs. These analogs have demonstrated promising antifungal activity, even surpassing the efficacy of abacavir in some cases [].
Relevance: This compound and 9-Boc-6-chloro-9H-purine are structurally alike, both possessing a 6-chloro-9H-purine core. The key distinction lies in their 9-position substituents and the presence of an amino group at the 2-position of this compound. 9-Boc-6-chloro-9H-purine has a Boc protecting group at the 9-position, while this compound features a 3-chloro-4-fluorophenyl group. These variations highlight the versatility of the 6-chloro-9H-purine scaffold in developing compounds with diverse biological activities.
Compound Description: Researchers have proposed this compound as a potential antiviral agent. Its structure has been confirmed through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, UV, and Mass spectroscopy [].
Relevance: This compound and 9-Boc-6-chloro-9H-purine share the fundamental 6-chloro-9H-purine structure. The key difference lies in the substituent at the 9-position. In this compound, a complex ethoxy-tetrahydro-2H-pyran-3-ol group is present at the 9-position, while 9-Boc-6-chloro-9H-purine has a Boc protecting group.
(2S,3S)- and (2R,3S)-2-[2-(benzyloxy)ethyl]-3-(6-chloro-9H-purin-9-yl)oxolane
Compound Description: These diastereomeric compounds result from reacting (2S,3S)- and (2R,3S)-3-(5-amino-6-chloropyrimidinyl)amino-2-(2-benzyloxy)ethyloxolanes with triethyl orthoformate in the presence of 4-toluenesulfonic acid. X-ray crystallography confirms the cis and trans orientations of the 2-benzyloxyethyl and 6-chloropurinyl substituents concerning the oxolanyl ring [].
Relevance: These compounds and 9-Boc-6-chloro-9H-purine share a 6-chloro-9H-purine core. The difference arises from the substituent at the 9-position, where these compounds have an oxolane ring, and 9-Boc-6-chloro-9H-purine has a Boc group. This structural variation influences their stereochemistry and potential biological activities.
Compound Description: This compound serves as a critical intermediate in synthesizing antiviral agents, particularly for hepatitis B. Its significance lies in its role as a nucleoside analog, indicating its potential to interfere with viral replication processes [].
9-Phenyl-9H-purine-2-carbonitriles
Compound Description: These compounds are synthesized via palladium-catalyzed cross-coupling reactions of 2-chloro-9-phenyl-9H-purines with potassium cyanide. Their significance in synthetic chemistry lies in the potential for converting the cyano group at the 2-position into corresponding acyl groups by reacting them with Grignard reagents [].
Relevance: These compounds, while structurally similar to 9-Boc-6-chloro-9H-purine, belong to a distinct class within the purine family due to the presence of a nitrile group at the 2-position. They share a 9H-purine core but differ in substituents and their positions, highlighting the diverse structural possibilities within purine chemistry.
Compound Description: These compounds are synthesized through catalytic hydrogenation of 6-cyanomethylene-9-methoxymethylpurine derivatives, obtained by substituting 6-chloro-9-(methoxymethyl)purine with α-cyanoacetamide and ethyl cyanoacetate. These derivatives undergo further reactions with amines to yield N-substituted α-(aminomethylene)-9-(methoxymethyl)-9H-purine-6-acetamide and the corresponding ethyl acetate derivatives [].
Relevance: These compounds belong to a specific class of purine derivatives characterized by the presence of an α-(aminomethylene) acetic acid group at the 6-position. While they share the core 9H-purine structure with 9-Boc-6-chloro-9H-purine, the presence of this unique substituent distinguishes them and suggests potentially different biological activities.
9-(2-fluorobenzyl)-6-methylamino-9H-purine
Compound Description: This compound can be synthesized from nine different precursors, demonstrating its versatility in synthetic chemistry. It can be prepared by methylamination, alkylation, Dimroth rearrangement, dethiation, reductive dechlorination, or hydrolysis of various purine derivatives [].
Compound Description: This platinum(II) complex, with its trans-square-planar coordination geometry, is formed by the coordination of the platinum(II) ion with the purine N atoms of two 2-chloro-6-[(3-fluorobenzyl)amino]-9-isopropyl-9H-purine ligands and two chloride ions [].
Relevance: This compound, a platinum (II) complex, incorporates a substituted 9H-purine derivative as a ligand. This structural feature connects it to 9-Boc-6-chloro-9H-purine, highlighting the relevance of substituted purines in coordination chemistry. The specific substitutions on the purine ring in this complex, compared to the Boc-protected 6-chloro-9H-purine, demonstrate the diversity of potential applications for these compounds.
(R)-1-(6-amino-9H-purin-9-yl)2-phenyl ester
Compound Description: This compound is synthesized from (chloromethyl) phosphonic acid phenyl ester through a series of reactions, including substitution with sodium iodide, basic hydrolysis, and reaction with (S)-1-(6-amino-9H-purin-9-yl) propan-2-ol [].
Relevance: This compound and 9-Boc-6-chloro-9H-purine belong to the same class of substituted purines, indicating their shared chemical backbone. While the specific substituents and their positions on the purine ring differ, both compounds demonstrate the versatility of this core structure in creating a diverse range of compounds with potential medicinal applications.
Compound Description: These novel derivatives have shown promising anticancer activity against a variety of human cancer cell lines. Notably, compound PP17, a 9-sec-butyl derivative, exhibits good inhibitory activity against MCF-7 cells by inducing G2/M phase arrest and apoptosis [].
Relevance: These compounds share the core 9H-purine structure with 9-Boc-6-chloro-9H-purine, indicating a close structural relationship. The variations in substituents at the N-9 and 6-positions highlight the potential for developing diverse compounds with varying biological activities, including anticancer properties. This highlights the importance of exploring different substituents on the purine scaffold for drug discovery.
Compound Description: In this compound, the benzene and purine rings are not coplanar, with a dihedral angle of 78.56 (4)° between them. The crystal packing is characterized by inversion dimers formed through N—H⋯N hydrogen bonds between adjacent molecules. Further intermolecular interactions, including C—H⋯O and C—H⋯Cl contacts, contribute to the three-dimensional network structure in the crystal lattice [].
Relevance: This compound and 9-Boc-6-chloro-9H-purine are structurally similar, sharing the core structure of 2-chloro-6-substituted-9-substituted-9H-purine. The difference lies in the specific substituents at the 6- and 9-positions. While 9-Boc-6-chloro-9H-purine has a Boc group at the 9-position, this compound has an isopropyl group at the 9-position and a (2,4-dimethoxybenzyl)amino group at the 6-position.
Compound Description: This compound is structurally similar to 2-chloro-6-(2-furyl)-9-[(4-methoxyphenyl)methyl]-9H-purine, a potent antimycobacterial purine derivative. It exhibits intermolecular interactions, including π–π stacking and C—H⋯π interactions, contributing to its crystal structure. Notably, the molecule forms a three-dimensional supramolecular network through intermolecular C—H⋯O hydrogen bonding and π–π stacking interactions involving the purine, benzofuran, and methoxyphenyl groups [].
Relevance: This compound and 9-Boc-6-chloro-9H-purine belong to the same class of 2-chloro-9H-purine derivatives, highlighting their close structural relationship. The key differences lie in the substituents at the 6- and 9-positions. While 9-Boc-6-chloro-9H-purine has a Boc protecting group at the 9-position, this compound features a (4-methoxyphenyl)methyl group at the 9-position and a 2-benzofuryl group at the 6-position.
Compound Description: This compound, known as arprinocid, is a coccidiostat candidate. It is structurally similar to 9-[(2,6-dichlorophenyl)methyl]-9H-purin-6-amine, and both compounds have been synthesized with carbon-14 labeling in the benzylic methylene carbon for research purposes [].
Compound Description: This compound exhibits significant and selective activity against Mycobacterium tuberculosis. Its crystal structure reveals two independent molecules in the asymmetric unit, stabilized by intermolecular hydrogen bonding and π-π stacking interactions, forming a three-dimensional network [].
Relevance: This compound and 9-Boc-6-chloro-9H-purine share a core structure of 2-chloro-6-substituted-9-substituted-9H-purine, making them closely related. The distinction lies in the specific substituents. While 9-Boc-6-chloro-9H-purine has a Boc protecting group at the 9-position, this compound has a (4-methoxybenzyl) group at the 9-position and a 2-furyl group at the 6-position. This difference highlights the impact of substituents on biological activity within a similar chemical scaffold.
Compound Description: BIIB021 is a synthetic HSP90 inhibitor with promising antitumor activity. Studies in rats, dogs, and humans showed it is extensively metabolized, primarily via hydroxylation, O-demethylation, and glutathione conjugation. A unique human metabolite involved hydroxylation at the purine ring, catalyzed by aldehyde oxidase [].
Relevance: Both BIIB021 and 9-Boc-6-chloro-9H-purine share a 6-chloro-9H-purine core and belong to the same class of substituted purines. The difference lies in the substituents at the 2- and 9-positions. BIIB021 has an amino group at the 2-position and a (4-methoxy-3,5-dimethyl-pyridin-2-ylmethyl) group at the 9-position, while 9-Boc-6-chloro-9H-purine has a Boc protecting group at the 9-position.
Compound Description: This series of compounds was designed and synthesized as potential acetylcholinesterase (AChE) inhibitors. While several showed moderate activity, further research is ongoing to explore their potential in Alzheimer's disease treatment [].
Relevance: These compounds share the core structure of 2-chloro-9H-purin-6-amine with 9-Boc-6-chloro-9H-purine, emphasizing their close structural relationship within the purine family. The difference lies in the substituents at the 9-position, where these compounds have a (1-(substituted-benzyl)piperidin-4-yl) group, and 9-Boc-6-chloro-9H-purine has a Boc group. These structural variations highlight how modifications to the purine scaffold can lead to compounds with potential therapeutic applications.
6-Anilino-9-benzyl-2-chloro-9H-purines
Compound Description: Researchers synthesized and investigated a series of these compounds for their antirhinovirus activity. Structure-activity relationship studies indicated that compounds with small, lipophilic para substituents on the aniline ring showed promising inhibition against rhinovirus serotype 1B. Several compounds demonstrated good activity against four representative serotypes [].
Relevance: These compounds and 9-Boc-6-chloro-9H-purine share the 2-chloro-9H-purine core, signifying their close relationship in chemical structure. The key difference is the substituents at the 6- and 9-positions. These compounds have an aniline group at the 6-position and a benzyl group at the 9-position, while 9-Boc-6-chloro-9H-purine has a Boc protecting group at the 9-position.
Compound Description: ITH15004, a dichloroarylpurinylethanone derivative, emerged as a potent, selective, and BBB-permeable P2X7 antagonist. This compound exhibits promising potential for treating neuroinflammation and neurodegenerative diseases associated with P2X7 receptor activity [].
8-Amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine
Compound Description: This compound acts as a substrate for adenosine deaminase and adenosine kinase. Inside L1210 cells, it is metabolized into 8-aminoinosine monophosphate, likely through the action of AMP deaminase on its monophosphate form, and further into its triphosphate derivative. Interestingly, pentostatin (an adenosine deaminase inhibitor) did not affect its cytotoxicity, while coformycin (an AMP deaminase inhibitor) enhanced its cytotoxicity, accompanied by increased cellular concentrations of its phosphate forms and decreased 8-aminoinosine monophosphate levels [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.